N-(2-aminoethyl)-3-(3-aminophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-3-(3-aminophenyl)propanamide is an organic compound with a complex structure that includes both amine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-(3-aminophenyl)propanamide typically involves the reaction of 3-(3-aminophenyl)propanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-(3-aminophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(2-aminoethyl)-3-(3-aminophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-(3-aminophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-(4-aminophenyl)propanamide
- N-(2-aminoethyl)-3-(2-aminophenyl)propanamide
- N-(2-aminoethyl)-3-(3-aminophenyl)butanamide
Uniqueness
N-(2-aminoethyl)-3-(3-aminophenyl)propanamide is unique due to its specific structural arrangement, which allows it to interact with a distinct set of molecular targets. This uniqueness can be leveraged in the design of specialized molecules for research and industrial applications.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-(3-aminophenyl)propanamide |
InChI |
InChI=1S/C11H17N3O/c12-6-7-14-11(15)5-4-9-2-1-3-10(13)8-9/h1-3,8H,4-7,12-13H2,(H,14,15) |
InChI Key |
OMRPKIBLYNNPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.